REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]#[CH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C=O.[CH:14](NC(C)C)(C)C.O1CCOCC1>CCOCC>[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]=[C:11]=[CH2:14])=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC#C
|
Name
|
|
Quantity
|
93.5 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
76.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
cuprous bromide
|
Quantity
|
19.66 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
860 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux a mixture
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
WASH
|
Details
|
wash with 500 ml of water, 1000 ml acetic acid, 500 ml of water (2×), 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sodium chloride, dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Type
|
WASH
|
Details
|
Flash chromatograph the residue eluting from silica gel with 10% Et2O/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC=C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |